molecular formula C6H11IO2 B169028 Methyl 3-iodo-2,2-dimethylpropanoate CAS No. 150349-54-5

Methyl 3-iodo-2,2-dimethylpropanoate

Cat. No. B169028
M. Wt: 242.05 g/mol
InChI Key: CMXCNXJZKXRQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-2,2-dimethylpropanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of methyl 3-iodo-2,2-dimethylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophilic atom such as nitrogen or oxygen. This mechanism of action is important in the synthesis of other organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of methyl 3-iodo-2,2-dimethylpropanoate. However, it is known to be a toxic compound and should be handled with care. It can cause skin and eye irritation, and prolonged exposure can cause respiratory problems.

Advantages And Limitations For Lab Experiments

One advantage of using methyl 3-iodo-2,2-dimethylpropanoate in lab experiments is its versatility. It can be used in a wide range of reactions to synthesize various organic compounds. However, its toxicity and potential health hazards make it difficult to handle and require special precautions.

Future Directions

There are several future directions for the use of methyl 3-iodo-2,2-dimethylpropanoate in scientific research. One area of interest is the development of new materials such as polymers and surfactants. Another area of interest is the synthesis of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, methyl 3-iodo-2,2-dimethylpropanoate is a versatile compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science.

Synthesis Methods

The synthesis of methyl 3-iodo-2,2-dimethylpropanoate can be achieved through various methods. One of the most common methods is the reaction of 3-iodo-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields methyl 3-iodo-2,2-dimethylpropanoate and water.

Scientific Research Applications

Methyl 3-iodo-2,2-dimethylpropanoate is widely used in scientific research as a starting material for the synthesis of other organic compounds. It is commonly used in the synthesis of drugs, agrochemicals, and other biologically active compounds. This compound is also used in the development of new materials such as polymers and surfactants.

properties

CAS RN

150349-54-5

Product Name

Methyl 3-iodo-2,2-dimethylpropanoate

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

methyl 3-iodo-2,2-dimethylpropanoate

InChI

InChI=1S/C6H11IO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3

InChI Key

CMXCNXJZKXRQNL-UHFFFAOYSA-N

SMILES

CC(C)(CI)C(=O)OC

Canonical SMILES

CC(C)(CI)C(=O)OC

synonyms

methyl-2-(iodomethyl)-2-methylpropionate

Origin of Product

United States

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